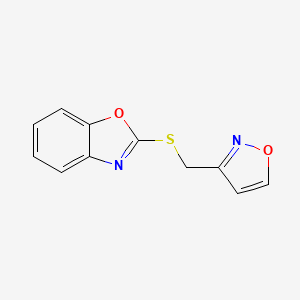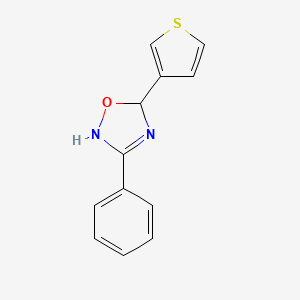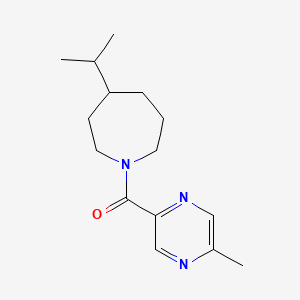
2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole is not fully understood. However, it has been proposed that this compound may exert its biological effects through the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. Additionally, it has been suggested that this compound may interact with certain receptors in the body, such as the adenosine A1 receptor.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole in lab experiments include its potential applications in drug development and its ability to exhibit various biological activities. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and the potential for toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole. These include further studies on its mechanism of action, the development of more potent analogs, and the evaluation of its potential applications in the treatment of various diseases, such as Alzheimer's disease and cancer.
Conclusion:
In conclusion, this compound is a promising compound that has gained attention in the scientific community due to its potential applications in drug development. This compound has been found to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its potential applications in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole can be achieved through a multi-step process. The first step involves the reaction of 2-aminophenol with 2-bromo-4-methylbenzoic acid in the presence of a base to form 2-(4-methylbenzoyl)aminophenol. The second step involves the reaction of this intermediate with thioacetic acid in the presence of a base to form 2-(4-methylbenzoyl)-N-(thioacetamido)phenol. The final step involves the reaction of this intermediate with glyoxal in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(1,2-Oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole has been found to possess various biological activities, making it a promising candidate for drug development. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(1,2-oxazol-3-ylmethylsulfanyl)-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-2-4-10-9(3-1)12-11(15-10)16-7-8-5-6-14-13-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJOTYGAQDVHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
![2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7563008.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
![N-(cyclohexylmethyl)-N-[2-(dimethylamino)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B7563021.png)


![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)
![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)
